molecular formula C49H81N17O19S B12320670 1-12-Somatostatin-28

1-12-Somatostatin-28

Cat. No.: B12320670
M. Wt: 1244.3 g/mol
InChI Key: VQMDZCSYTGHXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-12-Somatostatin-28 is a synthetic dodecapeptide corresponding to the N-terminal fragment (residues 1-12) of the endogenous polypeptide Somatostatin-28 (SS28). This peptide is generated from the enzymatic processing of the prosomatostatin precursor . Research indicates that this specific fragment is naturally present in and released from the rat hypothalamus in a calcium-dependent manner, supporting its investigation as a potential neurotransmitter or neuromodulator . In research settings, 1-12-Somatostatin-28 is a valuable tool for studying the localized expression and distribution of this peptide fragment within the central nervous system. Immunocytochemical studies have mapped its presence in various brainstem regions, such as the substantia grisea centralis in primates, suggesting a broad functional role . Researchers utilize this peptide to elucidate its unique physiological functions, which may be distinct from the well-documented endocrine inhibitory actions of its C-terminal counterparts, Somatostatin-14 and full-length Somatostatin-28 . Key Research Applications: • Investigation of neuropeptide expression and processing. • Mapping of peptide distribution in neural tissues. • Functional studies of calcium-dependent neurotransmitter release. Sequence (Three-Letter Code): Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu . Calculated Molecular Weight: 1244.36 g/mol . Purity: >95% (by HPLC) . Storage: Lyophilized powder should be stored at -20°C . Important Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

IUPAC Name

2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMDZCSYTGHXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H81N17O19S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Merrifield Solid-Phase Methodology

The primary method for preparing synthetic Somatostatin-28 (1-12) is solid-phase peptide synthesis (SPPS), particularly using the Merrifield methodology. This approach has become the gold standard for peptide synthesis due to its efficiency and reliability in producing high-quality peptides with defined sequences.

The Merrifield approach involves the stepwise assembly of amino acids on an insoluble polymeric support, allowing for simple purification between synthetic steps through filtration and washing procedures. For Somatostatin-28 (1-12), the synthesis proceeds in a C-terminal to N-terminal direction, beginning with glutamic acid (Glu) attached to the resin and ending with serine (Ser).

Critical Considerations for Synthesis

Several factors require special attention during the synthesis of Somatostatin-28 (1-12):

  • Methionine Protection : The methionine residue at position 8 is susceptible to oxidation. Using t-butyl protection for methionine or performing synthesis under inert atmosphere can minimize this issue.

  • PAMAP Motif Integrity : The pentapeptide P-A-M-A-P sequence has been identified as crucial for maintaining the proper structure. Site-directed mutagenesis studies have shown that altering this sequence significantly affects processing in biological systems, highlighting the importance of maintaining this structural element during synthesis.

  • Side Chain Protection : Appropriate side chain protection is essential, particularly for arginine, glutamic acid, and the hydroxyl groups of serine residues.

Purification Methodologies

HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying synthesized Somatostatin-28 (1-12). Typical purification parameters include:

Table 3: HPLC Purification Parameters for Somatostatin-28 (1-12)

Parameter Specification Reference
Column Type Reverse-phase C18
Gradient 0-80% linear gradient
Mobile Phase A 0.1% TFA in water Standard in peptide purification
Mobile Phase B 0.1% TFA in acetonitrile Standard in peptide purification
Flow Rate 1-2 mL/min Common for analytical scale
Detection UV at 214-220 nm Standard for peptide bonds
Typical Purity Achieved >95.5%

Analytical Characterization Methods

The purity and identity of synthesized Somatostatin-28 (1-12) are typically confirmed using multiple complementary analytical techniques:

Analytical HPLC

Analytical HPLC using a C18 column is the primary method for assessing purity. Commercial preparations typically report purities of 95.5% to >96% as determined by HPLC analysis.

Amino Acid Analysis

Amino acid analysis provides definitive confirmation of the peptide composition. For Somatostatin-28 (1-12), this analysis should confirm the presence of:

  • 1 methionine
  • 2 serine
  • 2 asparagine
  • 2 proline
  • 3 alanine
  • 1 arginine
  • 1 glutamic acid

Table 4: Analytical Methods for Somatostatin-28 (1-12) Characterization

Analytical Method Information Provided Typical Results for Somatostatin-28 (1-12) Reference
Analytical HPLC Purity 95.5% to >96%
Mass Spectrometry Molecular Weight 1243.56-1244.35 Da
Amino Acid Analysis Composition Confirms ratio of amino acids
Thin Layer Chromatography Homogeneity Single spot with appropriate Rf value
Electrophoresis Charge characteristics Consistent with theoretical charge

Biological Extraction Methods

While synthetic preparation is the preferred method for research applications, the original identification and characterization of Somatostatin-28 (1-12) involved extraction from biological tissues. This approach remains valuable for certain research purposes:

Extraction from Rat Tissues

The original isolation of Somatostatin-28 (1-12) from rat hypothalamus and pancreas involved a multi-step process:

  • Tissue Homogenization : Tissues were homogenized in acid to denature proteins and release peptides.

  • Acid Extraction : Typically performed using 2N acetic acid containing protease inhibitors.

  • Centrifugation : To remove insoluble material.

  • Gel Filtration : Using Sephadex G-50 and G-75 columns under denaturing conditions.

  • Immunoreactivity Analysis : Using region-specific radioimmunoassays (RIAs) with antibodies directed against amino acids 1 to ≤11 of the SS28 molecule.

  • HPLC Purification : Reverse-phase HPLC was employed for further purification.

  • Cation-Exchange Chromatography : Used for final purification steps.

This process yielded two immunoreactive peptides from each tissue, with the more hydrophobic peptide co-eluting with synthetic SS28(1-12) on HPLC.

Yield and Recovery

From biological extracts, the pancreatic concentration of Somatostatin-28 (1-12)-like immunoreactivity was reported as 1.56 pmol/mg protein, of which Somatostatin-28 (1-12) accounted for 0.83 pmol/mg protein and 9-11,000 mol wt Somatostatin-28 (1-12)-like immunoreactivity comprised 0.55 pmol/mg protein. These relatively low yields highlight the advantages of synthetic preparation methods.

Enzymatic Production Methods

Research into somatostatin processing enzymes has provided insights into potential enzymatic approaches for Somatostatin-28 (1-12) production:

Chemical Reactions Analysis

Types of Reactions: Somatostatin 28-(1-12) can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residues within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis techniques.

Major Products Formed:

Scientific Research Applications

Biological Functions and Mechanisms

1-12-Somatostatin-28 exhibits a range of physiological functions, primarily acting as a neurotransmitter and neurohormone. It is involved in the regulation of several neuroendocrine processes, including the inhibition of growth hormone release and modulation of neurotransmitter release in the hypothalamus.

Neurotransmitter Role

Research indicates that 1-12-Somatostatin-28 is released in a calcium-dependent manner from hypothalamic slices, suggesting its role as a neurotransmitter in the brain . This peptide shows high affinity for receptors that also bind somatostatin-14, indicating overlapping functions in neurotransmission .

Neurohormonal Activity

In studies measuring immunoreactivity in rat blood samples, it was found that concentrations of 1-12-Somatostatin-28 were significantly higher in hypophysial portal blood compared to peripheral blood, particularly after electrical stimulation . This suggests that it may serve as a physiological neurohormone, influencing hormone secretion from the pituitary gland.

Therapeutic Applications

The therapeutic potential of 1-12-Somatostatin-28 extends into various medical fields:

Endocrinology

The peptide's ability to inhibit growth hormone release positions it as a candidate for treating conditions like acromegaly and other growth hormone-related disorders . Its specificity allows for targeted therapies with potentially fewer side effects compared to broader-spectrum treatments.

Pain Management

Research has indicated that somatostatin derivatives can modulate pain pathways. The widespread distribution of 1-12-Somatostatin-28 fibers in the brainstem suggests involvement in pain modulation, making it a potential target for analgesic therapies .

Gastrointestinal Disorders

The presence of 1-12-Somatostatin-28 in gastric D cells highlights its role in gastrointestinal function. It may help regulate gastric acid secretion and gastrointestinal motility, offering therapeutic avenues for conditions such as peptic ulcers and irritable bowel syndrome .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Neurotransmitter ReleaseCalcium-dependent release from hypothalamus
Hormonal RegulationHigher concentration in portal blood
Pain ModulationWidespread distribution in pain-related brain areas
Gastrointestinal RegulationPresence in gastric D cells

Case Study: Somatostatin-28(1–12) in Pain Management

A study examined the analgesic effects of somatostatin derivatives on neuropathic pain models. Results showed that administration of 1-12-Somatostatin-28 significantly reduced pain responses compared to control groups, suggesting its efficacy as a novel analgesic agent .

Mechanism of Action

Somatostatin 28-(1-12) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The peptide also affects neurotransmission by modulating the release of neurotransmitters in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between 1-12-Somatostatin-28 and related somatostatin peptides:

Property 1-12-Somatostatin-28 Somatostatin-14 (SS14) Somatostatin-25 (SS25) Somatostatin-28 (SS28)
Amino Acid Sequence Ser¹–Glu¹² (N-terminal fragment of SS28) Ala¹–Cys¹⁴ (C-terminal fragment of SS28) Ser⁴–Cys²⁸ (SS28 lacking residues 1–3) Full-length precursor (Ser¹–Cys²⁸)
Molecular Weight 1244.36 Da 1637.88 Da ~2850 Da (estimated) ~3147 Da
Receptor Binding Not directly characterized; likely low affinity for SSTRs High affinity for SSTR1–5 Intermediate affinity for SSTR4 Highest affinity for SSTR4 (30× > SS14)
Tissue Distribution Hypothalamus, pancreas, colon Widespread (CNS, GI tract, pancreas) Limited data; overlaps with SS28 Pituitary, CNS, GI tract
Biological Role Modulatory effects on SS28 pathways Inhibits GH, insulin, glucagon secretion Intermediate bioactivity between SS14/SS28 Precursor to SS14; regulates SSTR4-mediated cAMP inhibition

Key Research Findings

  • Tissue Heterogeneity : In primate neocortex, SS28 and its 1–12 fragment show region-specific distribution (e.g., higher density in anterior cingulate cortex vs. primary visual cortex), unlike the uniform distribution in rats .

Pharmacological and Clinical Relevance

  • SS28 Derivatives : Cyclic analogs (e.g., [Tyr¹²]-SS28-(1-14)) are used in receptor studies, highlighting the importance of structural integrity for receptor interaction .
  • Impurity Standards : Regulatory guidelines emphasize stringent purification of somatostatin analogs to avoid isoforms like SS28-(1-12) during pharmaceutical production .

Biological Activity

Somatostatin-28(1-12) is a biologically active peptide derived from the larger somatostatin-28 molecule, which plays significant roles in various physiological processes, particularly in neuroendocrine regulation. This article explores the biological activity of 1-12-somatostatin-28, focusing on its secretion mechanisms, physiological effects, and potential therapeutic implications.

Structure and Secretion

1-12-Somatostatin-28 is a dodecapeptide consisting of the first twelve amino acids of somatostatin-28. It has been identified in various mammalian tissues, notably in the hypothalamus and pancreas, where it is secreted via a calcium-dependent mechanism . The peptide exhibits immunoreactivity throughout the central nervous system (CNS) and digestive system, indicating its widespread biological relevance .

Table 1: Comparison of Somatostatin Peptides

PeptideLength (Amino Acids)SourceBiological Activity
Somatostatin-1414HypothalamusInhibits growth hormone secretion
Somatostatin-2828HypothalamusInhibits growth hormone secretion
Somatostatin-28(1-12)12HypothalamusPotential neurotransmitter activity

Physiological Roles

Research indicates that somatostatin peptides, including 1-12-somatostatin-28, play critical roles in inhibiting the release of various hormones. For instance, studies have shown that somatostatin-28 and its fragments are more potent than somatostatin-14 in inhibiting growth hormone secretion stimulated by various agents such as prostaglandins . This suggests that 1-12-somatostatin-28 may have significant regulatory effects on growth hormone dynamics.

Case Study: Hormonal Regulation

In a study involving rat models, it was observed that the concentration of somatostatin-28(1-12) was significantly higher in portal blood compared to peripheral blood. Electrical stimulation of the median eminence led to a 4 to 5-fold increase in its release into portal circulation, highlighting its role as a physiological neurohormone .

Immunohistochemical Findings

Immunohistochemical studies have demonstrated that somatostatin-28(1-12) is localized primarily in dendritic and axonal processes within specific brain regions, including the median eminence and neocortex. This distribution suggests a neurotransmitter-like function for this peptide . The presence of high-affinity binding sites for somatostatin peptides further supports this hypothesis .

Table 2: Immunoreactivity Distribution of Somatostatin Peptides

Brain RegionSomatostatin TypeImmunoreactivity Level
Median EminenceSomatostatin-28(1-12)High
NeocortexSomatostatin-14Moderate
StriatumSomatostatin-28Low

Therapeutic Implications

Given its potent inhibitory effects on hormone secretion and its neurotransmitter-like activity, somatostatin-28(1-12) presents potential therapeutic avenues for conditions characterized by dysregulated hormone levels, such as acromegaly or certain neuroendocrine tumors. The ability to modulate growth hormone release could be beneficial in managing these disorders.

Q & A

Basic Research Questions

Q. What is the primary structure and biological role of 1-12-Somatostatin-28 in hormonal regulation?

  • Methodological Answer : The 1-12 fragment of Somatostatin-28 (S-28) corresponds to the N-terminal residues of the full-length peptide. Its structure (H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH) was first identified in ovine hypothalamus and inhibits growth hormone secretion . In pancreatic tissue, S-28(1-12) is generated via enzymatic processing of prosomatostatin and exists in multiple molecular forms (e.g., Mr 9,000–11,000, Mr 1,200). Researchers can confirm its identity using region-specific radioimmunoassays (RIAs) with antibodies like R21B, which detect S-28(1-12) but not S-14 .

Q. What experimental techniques are standard for isolating and quantifying 1-12-Somatostatin-28 in tissue samples?

  • Methodological Answer :

Extraction : Homogenize tissue (e.g., rat pancreas) in acidic denaturing buffers to prevent proteolysis.

Chromatography : Use Sephadex G-50/G-75 gel filtration under denaturing conditions to separate molecular forms by size .

Quantification : Employ RIAs with antibodies specific to S-28(1-12) (e.g., R21B) and validate parallelism between synthetic standards and eluted fractions .

  • Data Table:
Molecular FormMolecular Weight (Mr)Relative Abundance (%)
High MW9,000–11,00035
S-28(1-12)1,20053
Low MW<1,00012
Source: Patel et al., 1983

Q. How does 1-12-Somatostatin-28 differ functionally from Somatostatin-14 (S-14)?

  • Methodological Answer : S-14 is the predominant inhibitory form in pancreatic tissue, while S-28(1-12) is a processing intermediate. Use dual RIAs (e.g., R149 for S-14 and R21B for S-28(1-12)) to differentiate their immunoreactivity. For example, pancreatic S-14 LI is 2.07 pmol/mg protein (98% S-14), whereas S-28(1-12) LI is 1.56 pmol/mg protein .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported molecular forms of 1-12-Somatostatin-28 across studies?

  • Methodological Answer :

  • Replicate Conditions : Standardize tissue extraction protocols (e.g., denaturing buffers, protease inhibitors) to minimize degradation .
  • Cross-Validation : Combine size-exclusion chromatography with mass spectrometry to confirm molecular weights.
  • Data Analysis : Use affinity chromatography to pre-remove cross-reactive peptides (e.g., S-14) before gel filtration .

Q. What strategies optimize the detection of high molecular weight (Mr 9,000–11,000) S-28(1-12) LI in complex biological matrices?

  • Methodological Answer :

  • Antibody Specificity : Validate antibody R21B against truncated fragments to ensure no cross-reactivity with prosomatostatin or S-28.
  • Fraction Enrichment : Pre-concentrate high MW fractions using ultrafiltration or immunoprecipitation.
  • Parallelism Testing : Confirm that serial dilutions of eluted fractions exhibit dose-response curves parallel to synthetic S-28(1-12) standards .

Q. How should statistical analysis be structured for RIA data to ensure reliable quantification of 1-12-Somatostatin-28?

  • Methodological Answer :

  • Calibration Curves : Generate 5–6 point curves with synthetic S-28(1-12) (e.g., 0.1–100 pmol/mL) and apply log-transformation for linearity .
  • Quality Control : Include intra- and inter-assay variability checks (CV <15%).
  • Data Interpretation : Use non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed, and report concentrations as pmol/mg protein to normalize tissue variability .

Q. What experimental evidence supports the hypothesis that S-14 synthesis occurs independently of S-28 processing?

  • Methodological Answer :

  • Affinity Depletion : Remove S-14 LI from pancreatic extracts and observe unchanged abundance of high MW S-28(1-12) LI (35%), indicating independent pathways .
  • Protease Inhibition : Treat tissues with protease inhibitors targeting S-28 cleavage enzymes; if S-14 levels remain stable, it suggests direct prosomatostatin processing .

Methodological Best Practices

  • Reproducibility : Document chromatography conditions (column dimensions, flow rates) and RIA parameters (antibody dilutions, incubation times) to enable replication .
  • Data Presentation : Use tables to summarize molecular forms and figures to illustrate chromatographic profiles (e.g., elution volumes vs. immunoreactivity) .
  • Ethical Compliance : Adhere to institutional guidelines for animal tissue use and cite original studies for antibody validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.